N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of a Schiff base through the condensation of an amine and an aldehyde, followed by reduction using a reducing agent such as sodium borohydride . The final step involves the coupling of the intermediate with a benzamide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including dyes and polymers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets . Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine: Known for its catalytic properties in acylation reactions.
2-Methoxy-5-(phenylamino)methylphenol: Used in the synthesis of dyes and pharmaceuticals.
4-Dimethylaminopyridine: Widely used as a nucleophilic catalyst in organic synthesis.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound in various applications, from drug design to materials science .
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)18-13-11-17(12-14-18)16-25(21-10-6-7-15-23-21)22(26)19-8-4-5-9-20(19)27-3/h4-15H,16H2,1-3H3 |
InChI Key |
OIPYQUQBZMJEQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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